Cas no 134218-81-8 (5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine)

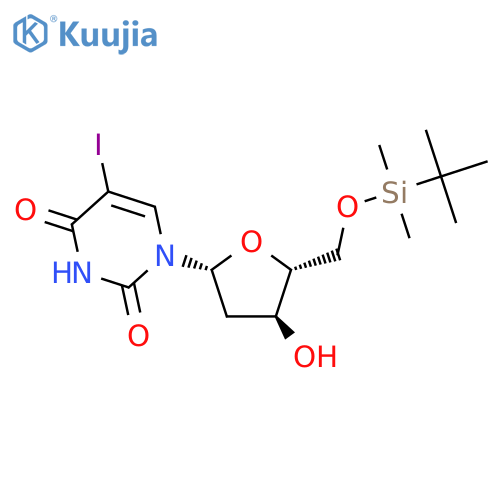

134218-81-8 structure

商品名:5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine

CAS番号:134218-81-8

MF:C15H25IN2O5Si

メガワット:468.359377622604

MDL:MFCD09264240

CID:2663047

PubChem ID:10027620

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine 化学的及び物理的性質

名前と識別子

-

- 1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione

- 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione

- 5'-O-TBDMS-5-iodo-2'-deoxycytidine

- 5'-O-TBDMS-5-iodo-2'-deoxyuridine

- 5'-O-(TERT-BUTYLDIMETHYLSILYL)-5-IODO-2'-DEOXYURIDINE

- 5'-O-t-ButyldiMethylsilyl 2'-deoxy-5-iodo-uridine

- 5'-O-(t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine

- 2'-Deoxy-5'-O-TBDMS-5-Iodo-Uridine

- OOAVDWDELLQGHO-QJPTWQEYSA-N

- 5'-O- (t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine

- 2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-i

- C15H25IN2O5Si

- AC-32243

- 5??-O-t-Butyldimethylsilyl 2??-deoxy-5-iodo-uridine

- DS-12408

- SCHEMBL2120093

- 1-[(2R,4S,5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxyoxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione

- AKOS027340010

- F12944

- 2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-iodouridine

- 5/'-O-(TERT-BUTYLDIMETHYLSILYL)-5-IODO-2/'-DEOXYURIDINE

- 134218-81-8

- MFCD09264240

- 1-[(2R,4S,5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxyoxolan-2-yl]-5-iodo-3H-pyrimidine-2,4-dione

- DTXSID20434404

- CS-0161987

- NB08643

- 5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine

-

- MDL: MFCD09264240

- インチ: 1S/C15H25IN2O5Si/c1-15(2,3)24(4,5)22-8-11-10(19)6-12(23-11)18-7-9(16)13(20)17-14(18)21/h7,10-12,19H,6,8H2,1-5H3,(H,17,20,21)/t10-,11+,12+/m0/s1

- InChIKey: OOAVDWDELLQGHO-QJPTWQEYSA-N

- ほほえんだ: IC1C(N([H])C(N(C=1[H])[C@@]1([H])C([H])([H])[C@@]([H])([C@@]([H])(C([H])([H])O[Si](C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O1)O[H])=O)=O

計算された属性

- せいみつぶんしりょう: 468.05775g/mol

- どういたいしつりょう: 468.05775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 561

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.52±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 218-219 ºC

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: 極微溶性(0.19 g/l)(25ºC)、

- PSA: 93.81000

- LogP: 2.22370

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D849959-250mg |

2'-Deoxy-5'-O-TBDMS-5-Iodo-Uridine |

134218-81-8 | 98% | 250mg |

¥1,211.40 | 2022-01-13 | |

| abcr | AB492531-1 g |

1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione; . |

134218-81-8 | 1g |

€220.50 | 2023-06-15 | ||

| eNovation Chemicals LLC | Y1000541-5g |

1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione |

134218-81-8 | 95% | 5g |

$430 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC008-50mg |

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine |

134218-81-8 | 97% | 50mg |

155.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC008-200mg |

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine |

134218-81-8 | 97% | 200mg |

387.0CNY | 2021-07-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13650-1g |

1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione |

134218-81-8 | 97% | 1g |

¥424.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC008-100mg |

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine |

134218-81-8 | 97% | 100mg |

300CNY | 2021-05-08 | |

| A2B Chem LLC | AD73116-100mg |

5'-O-T-Butyldimethylsilyl 2'-deoxy-5-iodo-uridine |

134218-81-8 | 97% | 100mg |

$20.00 | 2024-04-20 | |

| 1PlusChem | 1P0080IK-250mg |

5'-O-(TERT-BUTYLDIMETHYLSILYL)-5-IODO-2'-DEOXYURIDINE |

134218-81-8 | 97% | 250mg |

$85.00 | 2023-12-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13650-100mg |

1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione |

134218-81-8 | 97% | 100mg |

¥62.0 | 2024-07-19 |

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

134218-81-8 (5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 61549-49-3(9-Decenenitrile)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬